![molecular formula C22H25N3OS4 B13999204 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione CAS No. 63304-37-0](/img/structure/B13999204.png)
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzothiazole rings, which are known for their biological and chemical significance. The compound’s structure includes a propan-2-yloxypropyl group and a sulfanylidenebenzothiazolylmethyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a nucleophile on a benzothiazole ring.
Condensation reactions: These reactions are used to form the propan-2-yloxypropyl group and link it to the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole rings are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and similar chemical properties.
Benzothiazole-2-thione: Shares the thione group and benzothiazole ring structure.
Uniqueness
3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidenebenzothiazol-3-yl)methyl]amino]methyl]benzothiazole-2-thione is unique due to its complex structure, which includes multiple functional groups and rings
Propiedades
Número CAS |
63304-37-0 |
|---|---|
Fórmula molecular |
C22H25N3OS4 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
3-[[3-propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C22H25N3OS4/c1-16(2)26-13-7-12-23(14-24-17-8-3-5-10-19(17)29-21(24)27)15-25-18-9-4-6-11-20(18)30-22(25)28/h3-6,8-11,16H,7,12-15H2,1-2H3 |
Clave InChI |
MHDYOSNDPQKEES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCN(CN1C2=CC=CC=C2SC1=S)CN3C4=CC=CC=C4SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


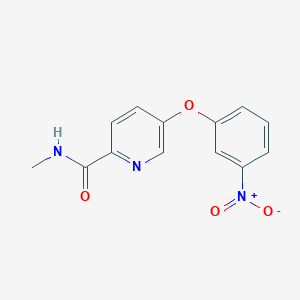

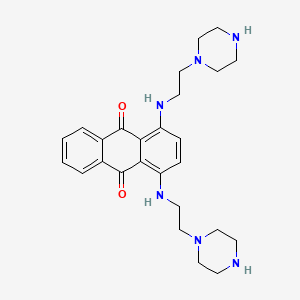
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
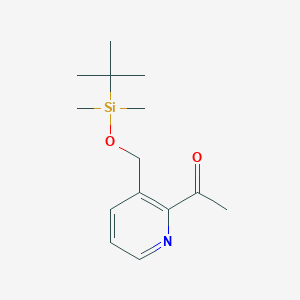

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

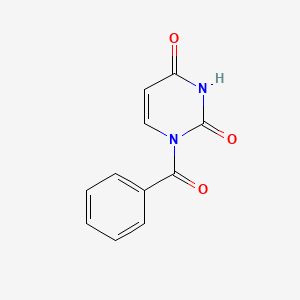
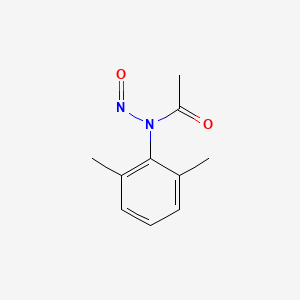
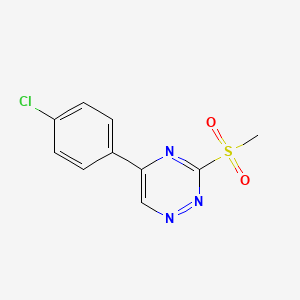
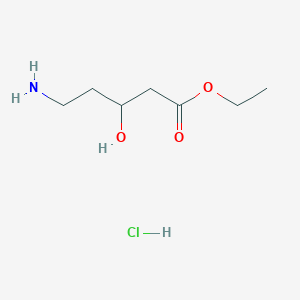
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)
